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molecular formula C9H10N2O4 B1369292 Methyl 3-(methylamino)-4-nitrobenzoate CAS No. 251643-13-7

Methyl 3-(methylamino)-4-nitrobenzoate

Cat. No. B1369292
M. Wt: 210.19 g/mol
InChI Key: OOEWPNGKWZWOTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08507681B2

Procedure details

Add an aqueous solution of sodium hydrosulfite (17.4 g, 100 mmol in 80 mL of water) to methyl-3-(methylamino)-4-nitrobenzene carboxylate (855 mg, 4.75 mmol) in tetrahydrofuran (70 mL) and ethanol (30 mL) at 0° C. The orange solution turned to an orange suspension upon addition. Stir the mixture at room temperature for 2 hours. The orange suspension turned to a yellow suspension over this time. Add saturated sodium bicarbonate (100 mL) then the yellow suspension turned colorless. Extract the mixture with ethyl acetate (2×100 mL). Wash the combined organics with brine (30 mL). Dry over magnesium sulfate, filter, concentrate, and dry under high vacuum to yield methyl 4-amino-3-(methylamino)benzoate (586 mg, 68%) as a yellow oil. The resulting oil began to crystallize upon standing after 10 minutes. 1H NMR (400 MHz, CDCl3) δ ppm 2.89 (s, 3H), 3.37-3.81 (m, 2H), 3.85 (s, 3H), 6.67 (d, J=8.01 Hz, 1H), 7.33 (d, J=1.37 Hz, 1H), 7.44 (dd, J=8.11, 1.66 Hz, 1H).
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
855 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(S([O-])=O)([O-])=O.[Na+].[Na+].[CH3:9][O:10][C:11]([C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[C:15]([NH:22][CH3:23])[CH:14]=1)=[O:12].C(=O)(O)[O-].[Na+]>O1CCCC1.C(O)C>[NH2:19][C:16]1[CH:17]=[CH:18][C:13]([C:11]([O:10][CH3:9])=[O:12])=[CH:14][C:15]=1[NH:22][CH3:23] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
80 mL
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
855 mg
Type
reactant
Smiles
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NC
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The orange solution turned to an orange suspension upon addition
EXTRACTION
Type
EXTRACTION
Details
Extract the mixture with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
Wash the combined organics with brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
dry under high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C=C(C(=O)OC)C=C1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 586 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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